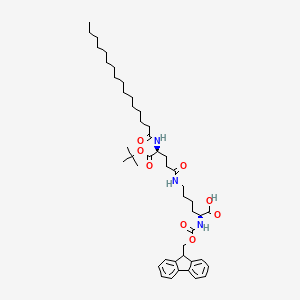

Fmoc-D-Lys(Pal-Glu-OtBu)-OH

Description

Contextualization as a Specialized Amino Acid Derivative in Synthetic Biology and Medicinal Chemistry

In the realms of synthetic biology and medicinal chemistry, the ability to create novel peptides with enhanced stability, targeted delivery, and specific biological activities is paramount. Fmoc-D-Lys(Pal-Glu-OtBu)-OH serves as a critical building block in these endeavors. chemimpex.com It is particularly instrumental in the development of peptide-based therapeutics, including those for cancer therapy and metabolic disorders. chemimpex.comhsppharma.com The unique configuration of this derivative allows for its incorporation into peptide sequences, enabling the creation of molecules with improved pharmacokinetic profiles. chemimpex.com

Significance of Fluorenylmethoxycarbonyl (Fmoc) Protection in Convergent Synthetic Strategies

The fluorenylmethoxycarbonyl (Fmoc) group is a temporary protecting group for the alpha-amino group of the lysine (B10760008). Its primary role is to prevent unwanted reactions at the N-terminus during the stepwise assembly of a peptide chain. The Fmoc group is particularly significant in solid-phase peptide synthesis (SPPS), a technique that allows for the efficient construction of peptides on a solid support. chemimpex.comthermofisher.com

Rationale for Palmitoyl (B13399708) and tert-Butyl Ester Modifications in Peptide Design

The palmitoyl and tert-butyl ester groups are not arbitrary additions; they are deliberate modifications that confer specific and desirable properties to the peptide.

The palmitoyl group , a 16-carbon saturated fatty acid, is attached to the glutamic acid side chain. creative-peptides.com This lipophilic modification significantly enhances the hydrophobicity of the resulting peptide. creative-peptides.comwikipedia.org This increased lipophilicity can improve the peptide's association with cellular membranes, facilitate its transport across biological barriers, and enhance its stability by protecting it from enzymatic degradation. wikipedia.orgcreative-proteomics.com In some applications, such as cosmetics, this modification can improve skin penetration. chemimpex.com

The tert-butyl (OtBu) ester serves as a protecting group for the carboxylic acid of the glutamic acid side chain. peptide.com This bulky group is stable under the basic conditions used to remove the Fmoc group but can be readily removed with strong acids, such as trifluoroacetic acid (TFA), during the final cleavage of the peptide from the solid support. google.comnih.gov This ensures that the glutamic acid side chain does not participate in unwanted side reactions during peptide synthesis. The use of tert-butyl esters is a common and effective strategy in Fmoc-based SPPS for protecting acidic side chains. peptide.comgoogle.com

Overview of Research Trajectories Involving Fmoc-D-Lys(Pal-Glu-OtBu)-OH

Research involving Fmoc-D-Lys(Pal-Glu-OtBu)-OH is diverse and expanding. A primary application is in the synthesis of peptide-based drugs, where it is used to create analogs of naturally occurring peptides with enhanced therapeutic properties. chemimpex.comchemimpex.com One notable example is its use in the synthesis of liraglutide (B1674861) and other GLP-1 receptor agonists for the treatment of type 2 diabetes. chemicalbook.comiris-biotech.de

Furthermore, this compound is utilized in the development of targeted drug delivery systems. chemimpex.com The lipophilic nature imparted by the palmitoyl group can be exploited to create peptides that selectively target specific cells or tissues, a critical aspect of advancing personalized medicine. chemimpex.com It is also employed in bioconjugation techniques to link biomolecules, thereby improving their stability and efficacy, which is beneficial for the development of vaccines and therapeutic proteins. chemimpex.com More recently, its utility has extended to the synthesis of PROTACs (Proteolysis Targeting Chimeras) and as a non-cleavable linker in antibody-drug conjugates (ADCs). chemicalbook.commedchemexpress.com

Compound Data

Below are interactive tables detailing the chemical and physical properties of the compounds discussed in this article.

Properties

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[[(4S)-4-(hexadecanoylamino)-5-[(2-methylpropan-2-yl)oxy]-5-oxopentanoyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C46H69N3O8/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-29-42(51)48-40(44(54)57-46(2,3)4)30-31-41(50)47-32-23-22-28-39(43(52)53)49-45(55)56-33-38-36-26-20-18-24-34(36)35-25-19-21-27-37(35)38/h18-21,24-27,38-40H,5-17,22-23,28-33H2,1-4H3,(H,47,50)(H,48,51)(H,49,55)(H,52,53)/t39-,40+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LQQXBYSAGYOQJW-PVXQIPPMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C46H69N3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801106546 | |

| Record name | D-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[N-(1-oxohexadecyl)-L-γ-glutamyl]-, 1′-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801106546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

792.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1491158-71-4 | |

| Record name | D-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[N-(1-oxohexadecyl)-L-γ-glutamyl]-, 1′-(1,1-dimethylethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1491158-71-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | D-Lysine, N2-[(9H-fluoren-9-ylmethoxy)carbonyl]-N6-[N-(1-oxohexadecyl)-L-γ-glutamyl]-, 1′-(1,1-dimethylethyl) ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801106546 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Process Optimization for Fmoc D Lys Pal Glu Otbu Oh and Its Derivatives

Solution-Phase Synthesis Approaches for the Building Block Fmoc-D-Lys(Pal-Glu-OtBu)-OH

Coupling Reactions and Reagent Selection for Palmitoyl-Glutamic Acid tert-Butyl Ester Moiety

A key step in the synthesis is the formation of an amide bond between the α-amino group of glutamic acid γ-tert-butyl ester (H-Glu-OtBu) and palmitic acid. This reaction requires the activation of the carboxylic acid of the palmitoyl (B13399708) group to facilitate nucleophilic attack by the amino group of the glutamic acid derivative.

The selection of coupling reagents is crucial for achieving high efficiency and minimizing side reactions. Common practice involves converting the carboxylic acid into a more reactive species, such as an active ester. One documented method involves reacting palmitic acid with N-Hydroxysuccinimide (HOSu) in the presence of a carbodiimide (B86325) like N,N'-Dicyclohexylcarbodiimide (DCC) to form a Palmitoyl-OSu activated ester. google.com This stable intermediate is then reacted with H-Glu-OtBu to yield the dipeptide fragment Palmitoyl-Glu-OtBu. google.com

A variety of modern coupling reagents have been developed to improve reaction times and reduce racemization. These are broadly categorized as carbodiimides, phosphonium (B103445) salts, and aminium/uronium salts. The choice of reagent depends on factors such as steric hindrance, desired reaction conditions, and cost.

| Reagent Class | Examples | Mechanism/Characteristics |

|---|---|---|

| Carbodiimides | DCC, DIC, EDC | Forms an O-acylisourea intermediate. Often used with additives like HOBt or HOSu to form active esters, which suppresses racemization. DIC is preferred for solid-phase synthesis as its urea (B33335) byproduct is more soluble. |

| Phosphonium Salts | PyBOP, PyAOP | Generates OBt or OAt esters in situ. Highly efficient and can be used in excess to drive slow reactions to completion. PyAOP is particularly effective for sterically hindered couplings. |

| Aminium/Uronium Salts | HBTU, HATU, HCTU, COMU | Forms active esters in the presence of a base. HATU, which forms highly reactive OAt esters, is one of the most efficient reagents. COMU is a safer alternative to the potentially explosive HATU, with comparable reactivity. |

Stereochemical Considerations in the Synthesis of the D-Lysine Derivative

Maintaining the stereochemical integrity of the chiral centers, particularly the D-configuration of the lysine (B10760008) residue, is paramount throughout the synthesis. The primary strategy to ensure the correct stereochemistry is to use a starting material that already possesses the desired D-configuration, i.e., Fmoc-D-Lys-OH.

During the coupling steps, there is a risk of racemization at the α-carbon of the activated amino acid. This is particularly a concern when using certain activation methods. To mitigate this risk, several strategies are employed:

Use of Additives: The addition of reagents like 1-hydroxybenzotriazole (B26582) (HOBt) or its more reactive analogue, 1-hydroxy-7-azabenzotriazole (B21763) (HOAt), to carbodiimide-mediated couplings can significantly suppress racemization by forming less reactive, but still efficient, active ester intermediates.

Reagent Selection: Modern coupling reagents such as HATU and HBTU are designed to be highly efficient, leading to rapid amide bond formation that often outcompetes the rate of racemization.

Controlled Conditions: Careful control of reaction temperature and the choice and amount of base used during coupling are critical to preserving the stereochemical purity of the final product.

While the natural configuration of amino acids is L, synthetic processes can readily employ D-configuration starting materials to produce stereoisomeric products with comparable results.

Strategies for Enhancing Yield and Purity of the Precursor Building Block

Achieving high yield and purity (often ≥98% by HPLC) is essential for the building block's successful application in peptide synthesis. novacellbio.com Optimization strategies focus on both the reaction conditions and the purification of intermediates and the final product.

One innovative approach to improve productivity involves the use of a silyl (B83357) moiety as a temporary protective group for the carboxylic acid of the Fmoc-D-Lys-OH starting material. This protection is formed in situ and prevents side reactions, thereby reducing the need for a large excess of starting materials and simplifying the process.

Purification is another critical step. After the coupling reactions, the crude product is often subjected to one or more purification techniques:

Extraction: Liquid-liquid extraction is used to remove water-soluble byproducts and unreacted reagents.

Crystallization: Intermediates, such as the Pal-Glu(OSu)-OtBu active ester, can be purified by crystallization from a suitable solvent system like isopropanol. This method is highly effective at removing impurities and isolating the desired product in a solid, stable form.

Chromatography: Although less common for large-scale production of the building block itself, column chromatography can be used for fine purification if necessary.

The final product is typically a white to off-white powder, and its purity is rigorously verified by techniques such as High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). novacellbio.com

Role of Catalytic Systems in Building Block Synthesis (e.g., Copper(II) Lysinate)

While direct catalysis of the primary amide bond formations in the synthesis of Fmoc-D-Lys(Pal-Glu-OtBu)-OH is not extensively documented, catalytic systems can play a role in related peptide chemistries, particularly in controlling side reactions. Copper(II) complexes, for instance, have been investigated for their ability to influence peptide synthesis.

Integration into Solid-Phase Peptide Synthesis (SPPS) Frameworks

Orthogonal Protecting Group Strategies in Fmoc-SPPS with Fmoc-D-Lys(Pal-Glu-OtBu)-OH

The utility of Fmoc-D-Lys(Pal-Glu-OtBu)-OH in SPPS is entirely dependent on its system of orthogonal protecting groups. Orthogonality means that each protecting group can be removed under specific conditions without affecting the others. peptide.combiosynth.com This allows for the selective deprotection of one functional group while others remain shielded.

The building block features three key components with distinct chemical stabilities:

Fmoc (9-fluorenylmethyloxycarbonyl) group: This is a temporary, base-labile protecting group on the α-amino group of the D-lysine. total-synthesis.com During each cycle of SPPS, the Fmoc group is removed with a mild organic base, typically a 20% solution of piperidine (B6355638) in a solvent like N,N-dimethylformamide (DMF), to expose the free amine for coupling with the next amino acid in the sequence. iris-biotech.deiris-biotech.dewikipedia.org

OtBu (tert-butyl ester) group: This is a permanent, acid-labile group protecting the γ-carboxyl group of the glutamic acid side chain. iris-biotech.de It is stable to the basic conditions used for Fmoc removal. The OtBu group remains intact throughout the entire peptide assembly process and is only removed during the final cleavage step, which typically uses a strong acid cocktail, most commonly 95% Trifluoroacetic Acid (TFA). iris-biotech.dealtabioscience.com

Palmitoyl group: This acyl group, attached via a stable amide bond to the glutamic acid, is not a protecting group in the traditional sense but a functional moiety. It is stable to both the basic conditions of Fmoc deprotection and the acidic conditions of final peptide cleavage and remains as part of the final peptide structure. researchgate.net

This orthogonal scheme is the cornerstone of the Fmoc/tBu strategy in SPPS. biosynth.comnih.gov It ensures that the peptide chain can be elongated from the N-terminus by repeated Fmoc deprotection and coupling cycles, while the reactive side-chain carboxyl group of the glutamic acid moiety remains protected until the very end of the synthesis.

| Group | Protected Functionality | Chemical Nature | Deprotection Conditions |

|---|---|---|---|

| Fmoc | α-Amino group of D-Lysine | Base-Labile | 20% Piperidine in DMF |

| OtBu | γ-Carboxyl group of Glutamic Acid | Acid-Labile | ~95% Trifluoroacetic Acid (TFA) |

| Palmitoyl | α-Amino group of Glutamic Acid | Stable Amide (Functional Moiety) | Not removed; part of the final structure |

Management of tert-Butyl Ester Cleavage During Fmoc Deprotection

The synthesis of complex peptides utilizing building blocks such as Fmoc-D-Lys(Pal-Glu-OtBu)-OH requires careful management of protecting groups to ensure the integrity of the final product. The tert-butyl (tBu) ester protecting the gamma-carboxyl group of the glutamic acid moiety is acid-labile and can be prematurely cleaved during the repetitive piperidine treatments used for Nα-Fmoc deprotection in solid-phase peptide synthesis (SPPS). While piperidine is a base, commercially available solutions can contain impurities or degrade to form species that create a mildly acidic microenvironment, potentially leading to partial loss of the tBu group.

Several strategies have been developed to mitigate the premature cleavage of tert-butyl esters. One common approach involves ensuring the purity of the piperidine solution and minimizing the exposure time of the peptide resin to the deprotection solution. The addition of scavengers to the deprotection cocktail can also be beneficial. For instance, the inclusion of a small percentage of 1-hydroxybenzotriazole (HOBt) in the piperidine solution has been shown to reduce certain side reactions, although its direct effect on preventing tBu cleavage is less documented. nih.gov

Alternative, milder bases for Fmoc deprotection have been explored to circumvent this issue. The use of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in low concentrations, often in combination with a nucleophilic scavenger, can achieve rapid Fmoc removal with reduced risk of acid-catalyzed side reactions. luxembourg-bio.com Another approach is the use of tert-butylamine (B42293) (TBA) as the deprotection agent, which has been shown to be effective and its volatile nature simplifies purification. researchgate.net

Careful selection of the solid support can also play a role. Resins with linkers that are less sensitive to acidic conditions can help preserve the integrity of acid-labile protecting groups throughout the synthesis.

Table 1: Strategies to Minimize tert-Butyl Ester Cleavage During Fmoc Deprotection

| Strategy | Description | Key Considerations |

| Piperidine Quality Control | Use high-purity, freshly prepared piperidine solutions for Fmoc deprotection. | Older piperidine solutions can degrade and become more acidic. |

| Optimized Deprotection Time | Minimize the duration of each deprotection step to reduce cumulative exposure to basic/mildly acidic conditions. | Insufficient deprotection time can lead to incomplete Fmoc removal and deletion sequences. |

| Alternative Bases | Employ milder deprotection reagents such as dilute DBU or TBA. | Reaction conditions must be optimized to ensure complete and rapid Fmoc removal without inducing other side reactions. |

| Scavenger Addition | While not a direct solution, maintaining a non-acidic environment is crucial. | The choice of scavenger should be compatible with the overall synthetic strategy. |

Optimization of Coupling Conditions for Lysine D-Isomer Incorporation

The incorporation of D-amino acids, such as the D-lysine core of Fmoc-D-Lys(Pal-Glu-OtBu)-OH, into a growing peptide chain requires careful optimization of coupling conditions to maximize efficiency and minimize racemization. While the inherent D-configuration of the amino acid is desired, the activation step during coupling can lead to epimerization at the alpha-carbon, generating the corresponding L-isomer as an impurity.

The choice of coupling reagent is paramount in preserving the stereochemical integrity of the D-amino acid. Urionium/aminium-based reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), and HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely used due to their high reactivity and ability to suppress racemization, particularly when used in conjunction with an additive like HOBt or 6-Cl-HOBt. researchgate.netpeptide.com Carbodiimides, such as N,N'-diisopropylcarbodiimide (DIC), are also effective, especially when combined with an additive that can form a reactive ester intermediate with a low propensity for racemization. merckmillipore.com

The reaction temperature is another critical parameter. While elevated temperatures can accelerate coupling rates, they can also increase the risk of racemization. nih.govresearchgate.net Microwave-assisted SPPS, for instance, has been shown to be efficient but requires careful temperature control to limit epimerization of sensitive residues. nih.govresearchgate.net Performing the coupling at or below room temperature is generally advisable for incorporating D-amino acids.

The base used during the coupling reaction also influences the extent of racemization. Sterically hindered non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or 2,4,6-trimethylpyridine (B116444) (collidine) are preferred over less hindered bases, as they are less likely to abstract the alpha-proton of the activated amino acid. nih.govresearchgate.net

Table 2: Recommended Coupling Conditions for Fmoc-D-Lys(Pal-Glu-OtBu)-OH

| Parameter | Recommendation | Rationale |

| Coupling Reagent | HATU, HBTU, or DIC/HOBt | High coupling efficiency with low racemization potential. researchgate.netpeptide.com |

| Additive | HOBt or 6-Cl-HOBt | Suppresses racemization by forming a less reactive, more stable activated intermediate. peptide.com |

| Base | DIPEA or Collidine | Sterically hindered bases minimize the risk of alpha-proton abstraction and subsequent racemization. nih.govresearchgate.net |

| Temperature | 0°C to Room Temperature | Lower temperatures reduce the rate of epimerization. nih.govresearchgate.net |

| Solvent | N,N-Dimethylformamide (DMF) | Standard solvent for SPPS, provides good solubility for reagents. |

Minimization of Side Reactions and Impurity Formation during SPPS (e.g., Racemization)

Beyond the specific challenges of incorporating a D-amino acid, the synthesis of peptides containing Fmoc-D-Lys(Pal-Glu-OtBu)-OH is susceptible to common side reactions encountered in SPPS. One of the most significant of these is racemization, not only of the D-lysine residue but also of other chiral amino acids in the sequence. As previously discussed, the choice of coupling reagents, additives, base, and temperature all play a crucial role in minimizing racemization. researchgate.netpeptide.com

Aspartimide formation is another common side reaction that can occur when an aspartic acid residue is present in the peptide sequence. nih.goviris-biotech.de Under the basic conditions of Fmoc deprotection, the peptide backbone nitrogen can attack the side-chain ester of aspartate, forming a cyclic imide. This can lead to both racemization of the aspartate residue and the formation of β-aspartyl peptide impurities. The use of protecting groups on the preceding amino acid's amide nitrogen, such as the 2-hydroxy-4-methoxybenzyl (Hmb) group, can prevent aspartimide formation. peptide.com

Diketopiperazine formation can occur at the dipeptide stage, particularly when proline or glycine (B1666218) are in the first two positions, leading to cleavage of the dipeptide from the resin. iris-biotech.de To circumvent this, the first two amino acids can be coupled as a dipeptide unit, or specialized resins and coupling protocols can be employed.

Incomplete coupling or deprotection can lead to the formation of deletion sequences, which can be difficult to separate from the target peptide. Monitoring the completion of each step using qualitative tests like the ninhydrin (B49086) test is crucial for ensuring a high-quality synthesis. nih.gov

Table 4: Common Side Reactions and Mitigation Strategies in SPPS

| Side Reaction | Description | Mitigation Strategy |

| Racemization | Loss of stereochemical integrity at the alpha-carbon of amino acids. | Use of low-racemization coupling reagents (e.g., HATU, DIC/HOBt), hindered bases, and low temperatures. researchgate.netpeptide.com |

| Aspartimide Formation | Cyclization of aspartate residues leading to racemization and chain modification. nih.gov | Use of Hmb or Dmb protecting groups on the preceding residue's backbone nitrogen. peptide.com |

| Diketopiperazine Formation | Cyclization of the N-terminal dipeptide leading to premature cleavage from the resin. iris-biotech.de | Coupling of the first two residues as a dipeptide; use of 2-chlorotrityl resin. peptide.com |

| Deletion Sequences | Peptides missing one or more amino acid residues due to incomplete coupling or deprotection. | Monitoring of reaction completion (e.g., ninhydrin test) and double coupling/deprotection when necessary. nih.gov |

Chemoenzymatic Synthetic Routes for Fmoc-D-Lys(Pal-Glu-OtBu)-OH Containing Peptides

Chemoenzymatic peptide synthesis combines the flexibility of chemical synthesis with the high specificity and mild reaction conditions of enzymatic catalysis. This approach can be particularly valuable for the synthesis of peptides containing non-canonical amino acids like D-isomers, as enzymes can offer exquisite control over stereochemistry.

Enzymatic ligation methods, such as those employing sortases or butelase-1, can be used to couple a chemically synthesized peptide fragment containing Fmoc-D-Lys(Pal-Glu-OtBu)-OH to another peptide or protein. mdpi.com These enzymes recognize specific short peptide sequences and catalyze the formation of a native peptide bond. A key advantage of this approach is that the ligation occurs under physiological conditions (neutral pH, aqueous buffer), which avoids the harsh chemicals used in purely chemical synthesis and minimizes the risk of side reactions like racemization.

For example, a peptide fragment containing the D-lysine building block could be synthesized with a C-terminal recognition sequence for a specific ligase. This fragment would then be incubated with another peptide fragment containing an N-terminal nucleophile (often a glycine residue) in the presence of the enzyme to yield the final ligated product. Recent advances have even demonstrated the development of D-sortase, an engineered enzyme capable of ligating D-peptides, which further expands the utility of this methodology for incorporating D-amino acids. acs.org

Another chemoenzymatic strategy involves the use of enzymes to introduce the palmitoyl-glutamate side chain onto a peptide backbone containing a D-lysine residue. While less common for this specific modification, enzymatic acylation reactions are a known method for post-synthetic modification of peptides.

The primary challenge in developing a chemoenzymatic route is the need for an enzyme that can recognize and process the specific peptide sequence and non-canonical amino acid. This may require screening of existing enzymes or protein engineering to create a biocatalyst with the desired activity and substrate scope.

Table 5: Comparison of Chemical and Chemoenzymatic Ligation

| Feature | Chemical Ligation (e.g., NCL) | Enzymatic Ligation (e.g., Sortase) |

| Reaction Conditions | Often requires denaturing conditions, specific N-terminal cysteine. | Mild, aqueous conditions (neutral pH). mdpi.com |

| Specificity | Relies on chemoselectivity of reacting groups. | High sequence specificity determined by the enzyme. mdpi.com |

| Side Reactions | Potential for racemization and other side reactions. | Minimal side reactions due to high enzyme specificity. |

| Incorporation of D-amino acids | Possible, but may require specific strategies. | Increasingly feasible with engineered enzymes like D-sortase. acs.org |

| Scalability | Well-established for large-scale synthesis. | Can be limited by enzyme availability and cost, but improving. |

Applications in the Chemical Synthesis of Lipopeptide Analogues

Role as a Key Building Block in the Synthesis of Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists

Fmoc-D-Lys(Pal-Glu-OtBu)-OH is a pivotal component in the manufacturing of Glucagon-Like Peptide-1 (GLP-1) receptor agonists, a class of drugs widely used in the treatment of type 2 diabetes and obesity. iris-biotech.dejenkemusa.com These agonists mimic the action of the endogenous hormone GLP-1, but often have a short half-life. nih.govmdpi.com The incorporation of a lipophilic side chain via building blocks like Fmoc-D-Lys(Pal-Glu-OtBu)-OH helps to overcome this limitation by enabling the resulting peptide to bind to serum albumin, thereby extending its circulation time. iris-biotech.decongenpharma.com

Fmoc-D-Lys(Pal-Glu-OtBu)-OH and its L-isomer are key intermediates in the synthesis of liraglutide (B1674861) and its related analogues. cnr.itiris-biotech.de Liraglutide is an acylated GLP-1 analogue that is effective as a once-daily treatment due to its prolonged half-life, a direct result of the fatty acid modification. iris-biotech.de The synthesis of liraglutide can be achieved through solid-phase peptide synthesis, where the peptide backbone is assembled on a resin support. google.comgoogle.com

The introduction of the lipophilic side chain in liraglutide synthesis is a crucial step that is carefully orchestrated. One common strategy involves the use of a lysine (B10760008) residue with an orthogonal protecting group on its side chain, such as Alloc, Mtt, or Dde. acs.orggoogle.comepo.org This allows for the selective deprotection of the lysine's ε-amino group after the main peptide chain has been assembled. acs.orgepo.org Following this deprotection, the pre-formed lipophilic moiety, such as Palmitoyl-Glu-OtBu, can be coupled to the lysine side chain. google.comepo.org

Table 1: Methodologies for Lipophilic Side Chain Introduction in Liraglutide Synthesis

| Methodology | Description | Key Reagents/Building Blocks | Advantages |

|---|---|---|---|

| Post-Synthetic Modification | The lipophilic side chain is attached to the lysine residue after the full peptide backbone has been synthesized on the solid support. | Fmoc-Lys(Alloc)-OH, Fmoc-Lys(Mtt)-OH, Fmoc-Lys(Dde)-OH, Palmitoyl-Glu-OtBu | Allows for flexibility in the choice of lipophilic moiety. |

| Direct Incorporation | A pre-acylated lysine derivative is incorporated directly into the peptide sequence during solid-phase synthesis. | Fmoc-Lys(Pal-Glu-OtBu)-OH | Streamlines the synthesis process with fewer steps. google.com |

The introduction of the bulky and hydrophobic palmitoyl-glutamic acid side chain can present challenges during peptide synthesis. There is a potential for the long aliphatic chain to hinder the elongation of the peptide backbone. acs.org The timing of the introduction of this moiety is therefore a critical consideration. Attaching the lipophilic side chain towards the end of the synthesis can help to mitigate potential issues with peptide aggregation and incomplete coupling reactions.

Fmoc-D-Lys(Pal-Glu-OtBu)-OH and similar lipidated amino acids are also integral to the synthesis of semaglutide (B3030467), another long-acting GLP-1 analogue. iris-biotech.de Semaglutide features two amino acid substitutions compared to human GLP-1 and is derivatized at a lysine residue with a C18 diacid. nih.gov This modification significantly enhances its binding to serum albumin, resulting in a longer half-life that allows for once-weekly administration. iris-biotech.deiris-biotech.de

The synthesis of semaglutide can also be performed using solid-phase peptide synthesis, with strategies similar to those employed for liraglutide. cnr.it The use of a pre-formed, fully derivatized lysine building block is a common approach. googleapis.com For instance, a polypeptide fragment containing the modified lysine can be coupled to the main peptide chain, which can improve the purity and yield of the crude product. google.com

Liraglutide Synthesis and Analogues

Engineering Enhanced Pharmacokinetic Properties in Lipopeptides

The attachment of fatty acid side chains, facilitated by building blocks like Fmoc-D-Lys(Pal-Glu-OtBu)-OH, is a well-established strategy for improving the pharmacokinetic profiles of peptide-based drugs. chemimpex.comiris-biotech.de This modification can protect the peptide from enzymatic degradation and reduce renal clearance.

The primary design principle behind the use of fatty acid acylation is to enhance the peptide's affinity for serum albumin. iris-biotech.decongenpharma.com Albumin is a large protein that circulates in the bloodstream for an extended period. nih.gov By reversibly binding to albumin, the lipopeptide is protected from rapid degradation and clearance, effectively extending its half-life. nih.gov

The length and nature of the fatty acid chain, as well as the linker used to attach it to the peptide, are critical factors in optimizing albumin binding and, consequently, the pharmacokinetic properties of the lipopeptide. researchgate.net For example, the inclusion of a γ-glutamic acid linker, as seen in liraglutide and semaglutide, can contribute to the desired pharmacokinetic profile. researchgate.net The goal is to achieve a balance between strong albumin binding for prolonged circulation and sufficient release of the free, active peptide to interact with its target receptor.

Table 2: Research Findings on Lipopeptide Pharmacokinetics

| Lipopeptide Analogue | Key Modification | Impact on Pharmacokinetics |

|---|---|---|

| Liraglutide | Acylation with a C16 fatty acid via a glutamic acid linker at a lysine residue. iris-biotech.de | Extended half-life allowing for once-daily administration due to enhanced albumin binding. iris-biotech.denih.gov |

| Semaglutide | Derivatization with a C18 diacid at a lysine residue. nih.gov | Increased albumin affinity leading to a prolonged half-life suitable for once-weekly administration. iris-biotech.deiris-biotech.de |

Influence of Lipidation on Peptide Resistance to Proteolytic Degradation

The conjugation of lipid moieties to peptide analogues, facilitated by building blocks such as Fmoc-D-Lys(Pal-Glu-OtBu)-OH, is a highly effective strategy for enhancing resistance to proteolytic degradation. This increased stability is not conferred by a single mechanism but rather by a combination of steric hindrance, altered biodistribution, and inherent structural modifications that protect the peptide backbone from enzymatic cleavage. The specific structure of Fmoc-D-Lys(Pal-Glu-OtBu)-OH provides a multi-faceted approach to achieving this enzymatic resistance.

Incorporation of this building block into a peptide sequence introduces three key features that contribute to proteolytic stability:

D-Amino Acid Configuration : Proteolytic enzymes, such as trypsin and chymotrypsin, exhibit a high degree of stereospecificity, primarily recognizing and cleaving peptide bonds adjacent to L-amino acids. The use of a D-Lysine residue in the linker creates a non-natural cleavage site that is resistant to these common proteases nih.govnbinno.com. This modification alone significantly slows down enzymatic degradation at the point of linker attachment.

Fatty Acid Acylation : The 16-carbon palmitoyl (B13399708) (Pal) group acts as a lipophilic anchor. When introduced into the systemic circulation, this fatty acid chain non-covalently binds to serum albumin nih.gov. This association with a large carrier protein sterically shields the peptide from access by proteolytic enzymes, effectively sequestering it in a protected state and prolonging its circulation half-life nih.gov.

Spacer and Protecting Groups : The glutamic acid (Glu) acts as a spacer, optimally positioning the fatty acid in relation to the peptide to ensure both effective albumin binding and preserved biological activity. Furthermore, the tert-butyl (OtBu) ester on the glutamic acid side-chain provides protection during synthesis and can contribute to stability in preliminary assays cymitquimica.comnovacellbio.com.

Detailed Research Findings

The impact of lipidation on proteolytic stability is extensively documented in the development of glucagon-like peptide-1 (GLP-1) receptor agonists for the treatment of type 2 diabetes. Native GLP-1 has an extremely short in vivo half-life of approximately two minutes, primarily due to rapid degradation by the enzymes dipeptidyl peptidase-4 (DPP-IV) and neutral endopeptidase (NEP) nih.govbakerlab.org.

Research leading to the development of Liraglutide, a long-acting GLP-1 analogue, demonstrated the profound effect of lipidation. Liraglutide incorporates a C16 fatty acid (palmitic acid) attached to a lysine residue via a glutamic acid spacer, a structure highly analogous to the moiety provided by Fmoc-L-Lys(Pal-Glu-OtBu)-OH iris-biotech.debiosynth.com. This modification extends the half-life of the peptide to approximately 13 hours nih.govnih.gov. An even more advanced analogue, Semaglutide, utilizes a C18 fatty acid and an enhanced spacer, further increasing the half-life to about 168 hours (7 days) researchgate.net.

In a direct in vitro comparison using a human serum stability assay, native GLP-1 displayed a half-life of about 3.5 hours. In contrast, the lipidated analogue Semaglutide showed virtually no degradation over a 48-hour period, highlighting the dramatic increase in proteolytic resistance conferred by the lipid moiety bakerlab.org.

The data below quantitatively illustrates the influence of lipidation on the half-life of GLP-1 analogues.

Table 1: Comparison of Half-Life for Native and Lipidated GLP-1 Analogues

| Compound | Key Structural Features | In Vivo Half-Life | Primary Degradation Enzymes |

|---|---|---|---|

| Native GLP-1 | Unmodified peptide | ~2 minutes nih.govbakerlab.org | DPP-IV, NEP |

| Liraglutide | C16 fatty acid acylation via Glu spacer | ~13 hours nih.govnih.gov | N/A (Resistant) |

| Semaglutide | C18 fatty acid acylation via enhanced spacer | ~168 hours (7 days) researchgate.net | N/A (Resistant) |

These findings conclusively demonstrate that lipidation, as introduced through reagents like Fmoc-D-Lys(Pal-Glu-OtBu)-OH, provides a robust and effective method for protecting peptide therapeutics from rapid enzymatic degradation, thereby significantly extending their duration of action.

Integration into Advanced Bioconjugates and Functional Biomaterials

Fmoc-D-Lys(Pal-Glu-OtBu)-OH as a Linker for Antibody-Drug Conjugates (ADCs)

Non-cleavable linkers represent a strategy in ADC design where the payload is released only after the complete lysosomal degradation of the antibody component following internalization into the target cell proteogenix.sciencecreative-biolabs.com. This approach offers significant advantages, most notably enhanced plasma stability, which can lead to a wider therapeutic window and reduced off-target toxicity creative-biolabs.comnih.gov.

The design of ADCs using Fmoc-D-Lys(Pal-Glu-OtBu)-OH leverages its inherent stability. The core structure, containing stable amide bonds, resists cleavage in the systemic circulation creative-biolabs.comnih.gov. The synthesis process involves a multi-step approach where the Fmoc-protected lysine (B10760008) derivative is assembled. The synthesis can involve coupling N-hexadecanoic acid (palmitic acid) with a protected glutamic acid (H-Glu-OtBu) to form a dipeptide fragment, which is then activated and reacted with Fmoc-Lys-OH to yield the final linker structure google.com. The presence of the fluorenylmethoxycarbonyl (Fmoc) group on the α-amine of lysine and the tert-butyl (OtBu) ester on the glutamic acid side-chain prevents unwanted side reactions during the synthesis and subsequent conjugation steps novacellbio.comcymitquimica.com.

Key Features of Non-Cleavable Linkers:

| Feature | Description | Reference |

|---|---|---|

| Release Mechanism | Relies on complete proteolytic degradation of the antibody within the lysosome after internalization. | creative-biolabs.comnih.gov |

| Key Advantage | Increased plasma stability compared to many cleavable linkers, potentially improving the therapeutic index. | creative-biolabs.comnih.gov |

| Resulting Payload Form | The cytotoxic drug is released with the linker and a conjugating amino acid still attached. | creative-biolabs.com |

| "Bystander Effect" | Generally limited, as the payload is less likely to diffuse out of the target cell and affect neighboring antigen-negative cells. | proteogenix.sciencenih.gov |

Bioconjugation is the process of chemically attaching the linker-payload complex to the monoclonal antibody. The specific functional groups on the Fmoc-D-Lys(Pal-Glu-OtBu)-OH linker are critical for this process. The free α-carboxyl group on the lysine is the primary point of attachment for further modifications or direct coupling to the payload novacellbio.com.

After the payload is attached to the linker, the entire construct is conjugated to the antibody. A common strategy for non-cleavable linkers involves conjugation to the thiol groups of cysteine residues on the antibody creative-biolabs.com. For instance, a maleimide group can be introduced to the linker-payload complex, which then reacts specifically with free thiols on the antibody, often generated by the reduction of interchain disulfide bonds. The choice of conjugation chemistry is crucial to produce homogeneous ADCs with a controlled drug-to-antibody ratio (DAR), which is a critical quality attribute for efficacy and safety researchgate.net. The steric hindrance provided by components within the linker can also decrease the rate of hydrolysis, further enhancing stability nih.gov.

Utilization in Proteolysis-Targeting Chimeras (PROTACs)

Beyond its role in ADCs, Fmoc-D-Lys(Pal-Glu-OtBu)-OH is also classified as an alkyl chain-based linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs) medchemexpress.commedchemexpress.commedchemexpress.com. PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome medchemexpress.comchemicalbook.com.

The linker in a PROTAC is not merely a spacer but a critical component that influences the formation, stability, and geometry of the ternary complex (target protein-PROTAC-E3 ligase) nih.gov. The length, rigidity, and composition of the linker can dramatically affect the degradation efficiency nih.gov. Alkyl chains are a common motif used in PROTAC linker design targetmol.com.

Fmoc-D-Lys(Pal-Glu-OtBu)-OH contributes a long alkyl chain via its palmitoyl (B13399708) (C16) group novacellbio.com. This lipophilic chain can be a key element in the PROTAC linker, modulating the molecule's physicochemical properties and its ability to orient the two binding ligands effectively. The development of PROTACs often involves synthesizing a library of linkers with varying lengths and compositions to empirically determine the optimal connection for a given target and E3 ligase pair nih.govprecisepeg.com. The substitution of a simple alkyl chain with more complex structures, or even the replacement of carbon atoms with heteroatoms like oxygen (as in PEG linkers), can significantly alter PROTAC activity, highlighting the importance of the linker's atomic composition nih.gov.

The ability to synthesize and incorporate linkers like Fmoc-D-Lys(Pal-Glu-OtBu)-OH has significant implications for the field of targeted protein degradation. It allows researchers to systematically probe the structural requirements for efficient ternary complex formation. By providing a versatile scaffold, it enables the rapid generation of diverse PROTAC libraries for screening precisepeg.com.

The optimization of linker attachment points, shape, and length is a critical step in developing successful PROTACs precisepeg.com. The use of this compound as a building block facilitates the exploration of chemical space, which is essential for moving beyond traditional occupancy-driven inhibitors to event-driven pharmacology. This approach offers a powerful modality for targeting proteins that have been historically difficult to inhibit, thereby expanding the "druggable" proteome medchemexpress.com.

Applications in the Development of Targeted Drug Delivery Systems

The structural components of Fmoc-D-Lys(Pal-Glu-OtBu)-OH also lend themselves to applications in broader targeted drug delivery systems, such as lipid nanoparticles (LNPs) nbinno.com. The lipophilic nature of the palmitoyl group is a key feature in this context novacellbio.com.

The N-Palmitoyl-L-glutamic Acid tert-Butyl Ester (Pal-Glu-OtBu) moiety is recognized as a valuable component in formulating advanced drug delivery vehicles nbinno.com. The long palmitoyl alkyl chain is highly lipophilic, allowing it to integrate into lipid-based structures like LNPs novacellbio.comnbinno.com. This integration can enhance the structural integrity and stability of these nanoparticles, which are used to encapsulate and protect sensitive therapeutic payloads, such as nucleic acids or small molecule drugs nbinno.com. By modifying the lipid composition with such molecules, researchers can fine-tune the delivery system's characteristics, including its circulation half-life, cellular uptake efficiency, and the release profile of the encapsulated drug nbinno.com. The compound also serves as a building block in the synthesis of peptide-based therapeutics, such as GLP-1 analogs, where modifications are required to improve stability and achieve sustained release profiles nbinno.compeptide.com.

Properties of Fmoc-D-Lys(Pal-Glu-OtBu)-OH:

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C46H69N3O8 | chemicalbook.combroadpharm.combroadpharm.com |

| Molecular Weight | 792.06 g/mol (or 792.1) | medchemexpress.comchemicalbook.combroadpharm.com |

| CAS Number | 1491158-71-4 (D-isomer) | broadpharm.com |

| Primary Applications | Non-cleavable ADC Linker, Alkyl chain-based PROTAC Linker | medchemexpress.commedchemexpress.com |

| Key Structural Features | Fmoc protecting group, OtBu protecting group, Palmitoyl (C16) alkyl chain | novacellbio.comcymitquimica.com |

Design of Peptides for Selective Cell and Tissue Targeting

The molecular architecture of Fmoc-D-Lys(Pal-Glu-OtBu)-OH is instrumental in the design of peptides engineered for selective cell and tissue targeting. The key to this functionality lies in the long sixteen-carbon palmitoyl chain attached to the lysine side chain via a glutamic acid spacer. This lipid moiety serves as a powerful lipophilic anchor.

When this building block is incorporated into a peptide sequence, the palmitoyl tail promotes association with cell membranes and can facilitate binding to serum proteins like albumin. This non-covalent interaction with albumin can extend the peptide's circulation half-life, increasing the probability of reaching the target tissue. Furthermore, the enhanced lipophilicity can improve the peptide's ability to permeate cell membranes, a crucial step for engaging intracellular targets. Researchers leverage this property to create peptides with improved pharmacokinetic profiles, leading to more effective therapeutic agents. The unique structure allows for the attachment of various functional groups, enabling the design of peptides that can selectively recognize and bind to specific cell or tissue types, a critical aspect of targeted drug delivery, particularly in cancer therapy.

Table 1: Structural Features of Fmoc-D-Lys(Pal-Glu-OtBu)-OH for Targeted Peptide Design

| Structural Component | Function in Targeting | Consequence for Peptide Design |

| Palmitoyl Group | Acts as a lipophilic anchor. | Promotes membrane association and can increase cellular uptake. |

| Fmoc Group | N-terminal protecting group. | Enables stepwise solid-phase peptide synthesis (SPPS) for precise sequence control. |

| D-Lysine Backbone | Provides a stereochemically stable scaffold. | Enhances resistance to enzymatic degradation compared to natural L-amino acids. |

| Glu-OtBu Spacer | Links the palmitoyl chain to lysine and provides a protected carboxyl group. | Offers spatial separation for the lipid tail and prevents side reactions during synthesis. |

Strategies for Enabling Personalized Medicine Approaches

The application of Fmoc-D-Lys(Pal-Glu-OtBu)-OH is a key strategy in the advancement of personalized medicine. The core principle of personalized medicine is to tailor therapies to an individual's specific disease characteristics. This compound's utility in creating highly specific, targeted peptides and conjugates directly supports this goal.

By using this building block, medicinal chemists can synthesize custom peptides designed to interact with biomarkers unique to a patient's disease state. For instance, it is used as a non-cleavable linker in the synthesis of antibody-drug conjugates (ADCs). In this context, an antibody designed to target a specific cancer cell antigen can be linked to a potent cytotoxic drug. The lipophilic nature of the linker can influence the stability and efficacy of the resulting ADC. Similarly, its use as an alkyl chain-based linker for Proteolysis Targeting Chimeras (PROTACs) enables the specific degradation of target proteins within a cell. The ability to construct these sophisticated, targeted molecules is fundamental to developing therapies that are more effective and have fewer side effects, embodying the core objectives of personalized medicine.

Contributions to Biomaterials Research

Use as a Raw Material in the Preparation of Semi-Polyurea and Polymer Materials

A comprehensive search for scientific literature did not yield specific examples or research detailing the use of Fmoc-D-Lys(Pal-Glu-OtBu)-OH as a direct raw material in the preparation of semi-polyurea or other polymer materials. Its primary application remains in the field of peptide synthesis and bioconjugation.

Functionalization of Polyelectrolytes for Biomedical Applications

While the modification of biomaterials is a broad field, specific studies detailing the use of Fmoc-D-Lys(Pal-Glu-OtBu)-OH for the functionalization of polyelectrolytes for biomedical applications were not identified in the available research literature.

Investigation as a Component in Vaccine Adjuvant Systems (Preclinical Research)

No specific preclinical research studies were found that explicitly investigate Fmoc-D-Lys(Pal-Glu-OtBu)-OH as a component in vaccine adjuvant systems. While lipopeptides are a known class of vaccine adjuvants, research directly citing this particular compound for that purpose is not presently available in the public domain.

Molecular Design, Conformational Impact, and Self Assembly Phenomena of Fmoc D Lys Pal Glu Otbu Oh Derivatives

Influence of the Palmitoyl-Glu-OtBu Moiety on Peptide Conformation and Secondary Structure

The conjugation of a lipid chain, such as the Palmitoyl-Glu-OtBu moiety, to a peptide backbone profoundly influences its conformational landscape. The long hydrocarbon tail of the palmitoyl (B13399708) group introduces a significant hydrophobic component that can modulate peptide folding. In aqueous solutions, this lipid tail tends to avoid contact with water, which can drive the peptide to adopt specific secondary structures, such as β-sheets or α-helices, to shield the hydrophobic region.

Circular dichroism studies on various palmitoylated peptides have shown that the lipid moiety can favor increased partitioning into micellar environments. ias.ac.in However, the palmitoyl group does not necessarily force a hydrophilic peptide segment into a specific ordered structure on its own; the final conformation is a result of a complex interplay between the hydrophobicity of the lipid, the intrinsic conformational preferences of the amino acid sequence, and the surrounding environment. ias.ac.in For derivatives of Fmoc-D-Lys(Pal-Glu-OtBu)-OH, the flexible D-lysine linker and the glutamic acid residue provide additional degrees of freedom, allowing the molecule to adopt conformations that optimize the packing of both the lipid tails and the aromatic Fmoc groups.

The conformation of lipopeptides like the derivatives of Fmoc-D-Lys(Pal-Glu-OtBu)-OH is typically investigated through a combination of spectroscopic techniques and computational modeling.

Spectroscopic Analysis: Circular Dichroism (CD) and Fourier Transform Infrared (FTIR) spectroscopy are powerful tools for probing the secondary structure of peptides in solution. acs.orgacs.orgamericanpeptidesociety.org

Circular Dichroism (CD): CD spectroscopy measures the differential absorption of left- and right-circularly polarized light by chiral molecules. americanpeptidesociety.org The resulting spectrum is highly sensitive to the peptide's secondary structure. For instance, α-helices typically exhibit negative bands around 222 nm and 208 nm and a positive band around 190 nm, while β-sheets show a negative band near 217 nm and a positive band around 195 nm. americanpeptidesociety.orgnih.gov Studies on analogous palmitoylated tripeptides have shown that they often adopt a largely unordered or random coil conformation when assembled into micelles. nih.gov

Fourier Transform Infrared (FTIR) Spectroscopy: FTIR provides information about the vibrational modes of molecules, particularly the amide bonds in the peptide backbone. The Amide I band (1600–1700 cm⁻¹) is especially informative for secondary structure analysis. acs.orgfigshare.com For example, β-sheet structures are typically associated with strong absorption bands in the 1620–1640 cm⁻¹ range. figshare.com

Computational Analysis: Molecular Dynamics (MD) simulations offer atomic-level insights into the conformational behavior and self-assembly of lipopeptides. nih.govnih.govmdpi.com These simulations can model how molecules like Fmoc-D-Lys(Pal-Glu-OtBu)-OH might fold and interact in an aqueous environment over time.

Modeling Approaches: Techniques like replica-exchange molecular dynamics (REMD) are used to efficiently sample the conformational space of flexible peptides. nih.gov Simulations often start with individual molecules in a water box and observe their spontaneous aggregation into higher-order structures.

Key Findings from Analogues: Computational studies on Fmoc-dipeptides reveal that the stacking of the hydrophobic Fmoc groups is a primary driver for the formation of a fibril's core. figshare.comnih.gov These simulations show that while β-sheet-like hydrogen bonding can play a role, it is not always the dominant stabilizing force; inter-residue hydrogen bonds and interactions with water are also crucial. nih.gov

| Technique | Information Provided | Typical Findings for Analogous Lipopeptides |

| Circular Dichroism (CD) | Estimation of secondary structure content (α-helix, β-sheet, random coil). americanpeptidesociety.org | Largely unordered or random coil conformations within micellar coronas; β-sheet formation in fibrils. nih.gov |

| FTIR Spectroscopy | Identification of hydrogen bonding patterns and secondary structure elements (Amide I band). acs.org | Presence of intermolecular hydrogen bonds indicative of β-sheet arrangements in self-assembled fibrils. figshare.com |

| Molecular Dynamics (MD) | Atomic-level detail on molecular packing, conformational changes, and solvent interactions. nih.gov | Hydrophobic collapse driven by lipid tails and π-π stacking of Fmoc groups forms a stable core. nih.gov |

Research into Self-Assembling Systems Derived from Fmoc-D-Lys(Pal-Glu-OtBu)-OH Analogues

The amphiphilic nature of Fmoc-D-Lys(Pal-Glu-OtBu)-OH derivatives makes them ideal candidates for forming a variety of self-assembled supramolecular structures. nih.govrsc.org The process is primarily driven by the need to minimize the unfavorable interactions between the hydrophobic parts of the molecules and the aqueous solvent.

The self-assembly of lipopeptide amphiphiles is a spontaneous process governed by a balance of non-covalent interactions. nih.govnih.gov

Hydrophobic Effect: This is the principal driving force. The palmitoyl chain and the Fmoc group are driven to aggregate together to minimize their exposed surface area to water, forming a hydrophobic core. nih.gov

π-π Stacking: The aromatic fluorenyl rings of the Fmoc groups have a strong tendency to stack on top of each other, which significantly stabilizes the self-assembled structures. aalto.firesearchgate.net This interaction is a hallmark of many Fmoc-peptide assemblies.

Hydrogen Bonding: Intermolecular hydrogen bonds can form between the peptide backbones (the amide and carbonyl groups), often leading to the formation of extended networks like β-sheets, which add stability and directionality to the assembly. nih.gov

Van der Waals Forces: These interactions contribute to the close packing of the aliphatic palmitoyl chains within the hydrophobic core. nih.gov

This interplay of forces leads to the formation of ordered nanostructures once a certain concentration, known as the critical aggregation concentration (CAC), is exceeded. nih.gov

Depending on the specific molecular design and external conditions, derivatives of Fmoc-D-Lys(Pal-Glu-OtBu)-OH can be expected to form a range of morphologies, which are typically characterized using imaging techniques like cryogenic-transmission electron microscopy (cryo-TEM). acs.orgacs.orgnist.gov

Spherical Micelles: At lower concentrations or for molecules with a larger hydrophilic head group relative to the hydrophobic tail, the formation of spherical micelles is common. In these structures, the palmitoyl tails would form a liquid-like hydrophobic core, while the more polar peptide portions would form a hydrated outer corona. acs.orgnih.gov

Nanofibers and Nanotubes: Many Fmoc-conjugated peptides and lipopeptides assemble into elongated, high-aspect-ratio structures like nanofibers, ribbons, or nanotubes. nih.govaalto.fi Cryo-EM studies on analogous Fmoc-tripeptides have revealed nanofibers organized as triple-stranded helices, held together by a "3-Fmoc zipper" motif in the core. nih.gov These fibers can entangle to form a three-dimensional network, resulting in a hydrogel.

Vesicles: In some cases, a bilayer structure similar to a cell membrane can form and close upon itself to create a hollow sphere known as a vesicle or liposome. This morphology is typically formed by molecules with a geometry that favors planar packing. nih.gov

Hydrogels: At sufficiently high concentrations, the entanglement of nanofibers creates a porous, water-filled network known as a hydrogel. These materials are semi-solid and have potential applications in biomedical fields. nih.govnih.gov

| Morphology | Description | Primary Driving Forces | Typical Imaging Technique |

| Micelles | Spherical aggregates with a hydrophobic core and hydrophilic shell. acs.org | Hydrophobic effect. | Cryo-TEM, Small-Angle X-ray Scattering (SAXS). acs.org |

| Nanofibers/Tubes | Long, cylindrical structures formed from stacked molecules. nih.gov | π-π stacking, Hydrogen bonding. | Cryo-TEM, Atomic Force Microscopy (AFM). nih.gov |

| Vesicles | Hollow spheres enclosed by a molecular bilayer. nih.gov | Hydrophobic effect, specific molecular geometry. | Cryo-TEM. |

| Hydrogels | 3D network of entangled nanofibers trapping a large amount of water. nih.gov | Entanglement of nanofibers. | Scanning Electron Microscopy (SEM), Rheology. nih.gov |

The self-assembly process and the final morphology of the resulting nanostructures are highly sensitive to environmental conditions. nih.gov

Concentration: As mentioned, self-assembly typically occurs only above the critical aggregation concentration (CAC). Below this value, the molecules exist as monomers. Increasing the concentration above the CAC can lead to transitions between different morphologies, for example, from spherical micelles to cylindrical nanofibers. researchgate.net

Temperature: Temperature can have a complex effect. For many systems, increasing the temperature can strengthen hydrophobic interactions, promoting faster and more robust assembly. nih.gov However, it can also disrupt weaker hydrogen bonds, potentially leading to disassembly or morphological changes at very high temperatures. researchgate.net Studies on other peptide systems have shown that gels formed at higher temperatures (e.g., 25°C vs. 5°C) can be mechanically stronger due to the formation of thicker fibers. nih.gov

pH: The pH of the solution can alter the ionization state of acidic or basic groups within the peptide, such as the carboxylic acid of the glutamic acid residue (once deprotected) or the terminal carboxylate. Changes in charge can modify electrostatic repulsion or attraction between molecules, dramatically affecting their ability to assemble. nih.govmdpi.com For example, neutralizing charged groups can reduce repulsion and trigger gelation. nih.gov

Advanced Analytical and Characterization Methodologies in Research on Fmoc D Lys Pal Glu Otbu Oh

Chromatographic Techniques for Purity Assessment and Reaction Monitoring (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity of Fmoc-D-Lys(Pal-Glu-OtBu)-OH. Due to the compound's nonpolar nature, stemming from the Fmoc group and the palmitoyl (B13399708) chain, reversed-phase HPLC (RP-HPLC) is the method of choice. This technique separates the target compound from starting materials, reagents, and side-products generated during its multi-step synthesis.

Commercial suppliers of this building block routinely use HPLC to certify its purity, often reporting levels of ≥98% or even ≥99%. novacellbio.comcem.comchemscene.comiris-biotech.de For instance, analysis of Fmoc-D-Glu(OtBu)-OH, a related precursor, demonstrates typical purity assays of ≥98.0% by HPLC. sigmaaldrich.com The enantiomeric purity is also a critical parameter, with suppliers certifying levels of ≥99.8% for both the Lysine (B10760008) and Glutamic acid components, which is crucial for preventing diastereomeric impurities in the final peptide. cem.com

During the synthesis of peptides incorporating this moiety, HPLC is an indispensable tool for reaction monitoring. It allows chemists to track the consumption of the activated Fmoc-D-Lys(Pal-Glu-OtBu)-OH and the appearance of the growing peptide chain on the solid support, ensuring coupling reactions go to completion.

Table 1: Representative HPLC Purity Specifications for Fmoc-Amino Acid Derivatives

| Compound | Purity Specification (by HPLC) | Source |

| Fmoc-D-Lys(Pal-Glu-OtBu)-OH | ≥98% | ChemScene chemscene.com |

| Fmoc-L-Lys(Palm-D-Glu-OtBu)-OH | min. 98 % | Iris Biotech GmbH iris-biotech.de |

| Fmoc-Lys(palmitoyl-Glu-OtBu)-OH | ≥99% | CEM Corporation cem.com |

| Fmoc-D-Glu(OtBu)-OH | ≥98.0% | Sigma-Aldrich sigmaaldrich.com |

Spectroscopic Methods for Structural Elucidation within Complex Systems (e.g., NMR, IR)

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful, non-destructive techniques used to confirm the covalent structure of Fmoc-D-Lys(Pal-Glu-OtBu)-OH.

NMR Spectroscopy provides detailed information about the chemical environment of each atom.

¹H NMR is used to verify the presence and integration of protons corresponding to the distinct parts of the molecule: the aromatic protons of the Fmoc group, the aliphatic protons of the lysine and palmitoyl chains, and the characteristic singlet of the nine equivalent protons of the tert-butyl ester.

¹³C NMR complements the proton data by identifying the carbon skeleton, including the carbonyl carbons of the amides, esters, and carbamate.

While specific spectral data for Fmoc-D-Lys(Pal-Glu-OtBu)-OH is often proprietary, commercial suppliers confirm its availability upon request, indicating its routine use for structural verification. broadpharm.com

Infrared (IR) Spectroscopy is used to identify the key functional groups present in the molecule. The IR spectrum of Fmoc-D-Lys(Pal-Glu-OtBu)-OH would be expected to show characteristic absorption bands for:

N-H stretching of the amide and carbamate groups.

C-H stretching of the aliphatic and aromatic components.

Strong C=O stretching for the carboxylic acid, ester, amide, and carbamate groups.

These spectroscopic methods are critical for confirming the identity of the compound before its use in synthesizing more complex peptide systems.

Mass Spectrometry Applications for Molecular Identification and Impurity Profiling

Mass spectrometry (MS) is an essential technique for the precise determination of the molecular weight of Fmoc-D-Lys(Pal-Glu-OtBu)-OH, providing unequivocal confirmation of its identity. The calculated monoisotopic mass of the compound (C₄₆H₆₉N₃O₈) is 791.5085 Da. nih.gov High-resolution mass spectrometry techniques, such as Electrospray Ionization (ESI) coupled with a Time-of-Flight (TOF) or Orbitrap analyzer, can measure this mass with high accuracy, typically within a few parts per million (ppm).

This technique is highly sensitive and is also used for impurity profiling. It can detect trace amounts of side-products from the synthesis, such as deletion sequences (e.g., missing the palmitoyl-Glu-OtBu moiety) or molecules with failed deprotection of orthogonal protecting groups. Commercial specifications often list a molecular weight of approximately 792.1 g/mol , consistent with the chemical formula. chemscene.comnih.govpeptide.comlookchem.com This data is a critical component of the certificate of analysis for any research-grade batch of the compound.

Table 2: Molecular Weight Data for Fmoc-D-Lys(Pal-Glu-OtBu)-OH

| Parameter | Value | Source |

| Molecular Formula | C₄₆H₆₉N₃O₈ | PubChem nih.gov |

| Molecular Weight (Average) | 792.06 g/mol | Iris Biotech GmbH iris-biotech.de |

| Molecular Weight (Monoisotopic) | 791.50846617 Da | PubChem nih.gov |

Microscopic Techniques for Characterizing Derived Self-Assembled Architectures (e.g., Optical Microscopy, SEM, TEM)

The Fmoc group is well-known for its ability to drive the self-assembly of amino acid derivatives into ordered nanostructures, such as fibers, ribbons, and gels, through π-π stacking and hydrogen bonding. nih.gov While specific studies on the self-assembly of Fmoc-D-Lys(Pal-Glu-OtBu)-OH are not widely published, research on analogous Fmoc-protected amino acids provides a strong precedent for its potential behavior.

Microscopic techniques are vital for visualizing the morphology of these supramolecular structures:

Polarized Optical Microscopy can be used to observe the formation of birefringent structures, which is indicative of the long-range molecular order found in hydrogels or crystalline aggregates. Studies on compounds like Fmoc-Glu(OtBu)-OH and Fmoc-Asp(OtBu)-OH show the formation of distinct structures visible under optical microscopy. researchgate.netresearchgate.net

Scanning Electron Microscopy (SEM) provides high-resolution images of the surface topography of the self-assembled materials after drying, revealing details about fiber networks and porosity.

Transmission Electron Microscopy (TEM) allows for even higher resolution imaging of the nanoscale morphology, such as the width and structure of individual nanofibers.

These techniques are crucial for understanding how the introduction of the bulky and lipophilic Pal-Glu-OtBu side chain influences the self-assembly properties endowed by the Fmoc-D-Lys core, a key area of investigation in materials science and drug delivery. cymitquimica.com

Elemental Analysis for Trace Contaminant Detection (e.g., ICP-MS for Residual Metals)

In the context of peptide synthesis, particularly for therapeutic applications, the control of elemental impurities is critical. Residual metals can originate from reagents, catalysts used during synthesis, or the manufacturing equipment itself. youtube.comnih.gov

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) is an ultra-sensitive technique for quantifying trace and ultra-trace level metallic contaminants. It can detect metals at concentrations down to parts-per-billion (ppb) or even parts-per-trillion (ppt) levels. For a high-purity building block like Fmoc-D-Lys(Pal-Glu-OtBu)-OH, ICP-MS would be employed to ensure that levels of residual catalyst metals (e.g., Palladium, Ruthenium) or other elemental impurities are below specified limits.

Commercial suppliers of high-grade peptide synthesis reagents often perform batch testing for metal impurities, with typical specifications being less than 10 ppm. novacellbio.com This analysis ensures that the building block does not introduce contaminants that could interfere with subsequent synthetic steps or compromise the purity and safety of the final peptide product.

Future Research Directions and Translational Perspectives

Innovations in Synthetic Accessibility and Green Chemistry Approaches for Fmoc-D-Lys(Pal-Glu-OtBu)-OHiris-biotech.de

The traditional synthesis of Fmoc-D-Lys(Pal-Glu-OtBu)-OH, while effective, often relies on standard solid-phase peptide synthesis (SPPS), which can involve significant solvent usage and complex purification steps. nih.govgoogle.com Future research is increasingly focused on developing more efficient, sustainable, and cost-effective synthetic routes.

Innovations in this area are geared towards "green chemistry" principles. One promising approach is the adoption of flow chemistry . This technology offers continuous production, improved reaction control, and reduced solvent consumption, making it an attractive alternative to batch synthesis for producing key intermediates like the palmitoylated glutamic acid moiety. vapourtec.com The use of flow-based systems can lead to higher purity and yields, minimizing the need for extensive purification. vapourtec.com

Another avenue of exploration lies in enzymatic synthesis . Biocatalysis presents a green alternative to chemical synthesis for producing lipoamino acids, the fundamental components of Fmoc-D-Lys(Pal-Glu-OtBu)-OH. iris-biotech.de Enzymes could offer high specificity and reduce the need for protecting groups and harsh reaction conditions.

Exploration in Novel Peptide-Based Therapeutics Beyond Current Applicationstandfonline.comnovacellbio.comrsc.orgmdpi.com

While Fmoc-D-Lys(Pal-Glu-OtBu)-OH is integral to the synthesis of GLP-1 receptor agonists like liraglutide (B1674861) and semaglutide (B3030467), its utility extends far beyond the treatment of diabetes and obesity. peptide.comhsppharma.com The unique properties conferred by its lipidated structure open up possibilities for a wide range of novel peptide-based therapeutics.

One of the most promising areas is in the development of Antibody-Drug Conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs) . medchemexpress.com Fmoc-D-Lys(Pal-Glu-OtBu)-OH can serve as a non-cleavable linker in these sophisticated therapeutic modalities, providing a stable connection between a targeting moiety (like an antibody) and a cytotoxic payload or a protein-degrading molecule. medchemexpress.com

The field of peptide-based vaccines also stands to benefit from this compound. The lipid component can act as a self-adjuvanting moiety, enhancing the immunogenicity of synthetic peptide antigens. nih.govmdpi.comnih.govnih.govepa.gov This could lead to the development of more potent and effective vaccines against a variety of infectious diseases and even cancer. nih.govmdpi.comnih.govnih.govepa.gov

Furthermore, the incorporation of Fmoc-D-Lys(Pal-Glu-OtBu)-OH into antimicrobial peptides (AMPs) is an area of active investigation. The lipid tail can enhance the interaction of these peptides with bacterial membranes, potentially increasing their efficacy against drug-resistant pathogens.

Integration into Multi-Component Systems for Advanced Biomedical Engineeringnovacellbio.commdpi.comhsppharma.com

The amphiphilic nature of peptides derived from Fmoc-D-Lys(Pal-Glu-OtBu)-OH makes them ideal candidates for integration into multi-component systems for advanced biomedical engineering applications. These systems can be designed for targeted drug delivery, controlled release, and tissue engineering.

One key application is the formation of self-assembling nanoparticles and micelles . The hydrophobic palmitoyl (B13399708) chain can drive the self-assembly of peptide conjugates into core-shell structures in aqueous environments. These nanostructures can encapsulate hydrophobic drugs, protecting them from degradation and facilitating their delivery to specific tissues. mdpi.com The peptide component can be designed to target specific cell surface receptors, leading to more precise and effective therapies. mdpi.com

Another exciting prospect is the incorporation of these lipidated peptides into hydrogels . These three-dimensional polymer networks can be used as scaffolds for tissue regeneration or as depots for the sustained release of therapeutic agents. The lipidated peptide component can modulate the mechanical properties of the hydrogel and provide bioactive cues to surrounding cells.

The versatility of Fmoc-D-Lys(Pal-Glu-OtBu)-OH allows for the design of functionalized biomaterials with tailored properties for a wide range of biomedical applications, from advanced drug delivery systems to sophisticated tissue engineering constructs.

Computational and Theoretical Chemistry Studies for Predictive Design and Optimization of Derived Molecules

Computational and theoretical chemistry are poised to play a pivotal role in the future design and optimization of molecules derived from Fmoc-D-Lys(Pal-Glu-OtBu)-OH. These in silico approaches can provide valuable insights into the structure-activity relationships of lipidated peptides, accelerating the development of new and improved therapeutics.

Molecular dynamics (MD) simulations can be employed to study the conformational dynamics of peptides containing this building block and their interactions with biological targets such as receptors and membranes. tandfonline.commdpi.combohrium.com For instance, MD simulations have been used to investigate the binding of semaglutide to human serum albumin, revealing the key interactions that contribute to its extended half-life. tandfonline.com Such studies can guide the design of new lipidated peptides with enhanced binding affinities and specificities.

Quantum mechanics (QM) calculations can be used to investigate the electronic structure and reactivity of Fmoc-D-Lys(Pal-Glu-OtBu)-OH and its derivatives. This information can be used to predict their stability and to design more efficient synthetic routes.

Furthermore, Quantitative Structure-Activity Relationship (QSAR) models can be developed to correlate the structural features of lipidated peptides with their biological activity. mdpi.com These models can be used to predict the activity of new peptide designs, allowing for the rapid screening of large virtual libraries and the identification of promising lead compounds. The integration of these computational approaches will undoubtedly accelerate the discovery and development of the next generation of therapeutics based on this versatile building block.

Role in Advancing Understanding of Lipidated Peptide Interactions within Biological Milieu

The study of peptides derived from Fmoc-D-Lys(Pal-Glu-OtBu)-OH is significantly advancing our understanding of how lipidation influences the behavior of peptides in a biological environment. The palmitoyl chain plays a crucial role in mediating interactions with proteins and cell membranes, which in turn dictates the pharmacokinetic and pharmacodynamic properties of the therapeutic.

A key area of investigation is the interaction with serum albumin . The reversible binding of lipidated peptides like liraglutide and semaglutide to albumin is a critical factor in their extended plasma half-life. nih.govacs.org Biophysical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Surface Plasmon Resonance (SPR) are being used to characterize these interactions in detail. tandfonline.comrsc.orgresearchgate.netresearchgate.netresearchgate.net For example, NMR studies have been employed to investigate the binding of liraglutide to both normal and glycated albumin, providing insights into how diabetic conditions might affect the drug's efficacy. researchgate.netresearchgate.net SPR has been used to measure the binding affinities of various GLP-1 analogs to albumin, guiding the optimization of the lipid moiety for improved pharmacokinetic profiles. rsc.orgresearchgate.net

Furthermore, the lipid tail influences the oligomerization and aggregation of peptides. acs.org Studies on GLP-1 analogs have shown that lipidation can lead to the formation of micelles and other higher-order structures. acs.orgnih.gov Understanding these self-assembly processes is crucial for formulation development and for preventing unwanted aggregation. Techniques like NMR and small-angle X-ray scattering (SAXS) are instrumental in characterizing these oligomeric states. mdpi.comacs.orgnih.govresearchgate.netnih.gov The interaction of lipidated peptides with micelles also serves as a model for their interaction with cell membranes, providing insights into their mechanism of action at the cellular level. researchgate.net

Through these detailed biophysical studies, Fmoc-D-Lys(Pal-Glu-OtBu)-OH and its derivatives are serving as powerful tools to unravel the complex interplay between lipidation, protein binding, self-assembly, and biological function.

Q & A

Basic: What are the key synthetic challenges in preparing Fmoc-D-Lys(Pal-Glu-OtBu)-OH, and how are they addressed methodologically?

Answer:

The synthesis involves sequential coupling of Fmoc-protected lysine with palmitoyl-glutamic acid tert-butyl ester. Key challenges include:

- Coupling Efficiency : Use of EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) as coupling agents to activate carboxyl groups, ensuring >90% yield in peptide bond formation .

- Steric Hindrance : The bulky tert-butyl (OtBu) and palmitoyl (Pal) groups require prolonged reaction times (3–6 hours) and excess reagents to drive completion .